molecular formula C13H20O4 B1412284 Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester CAS No. 1113001-73-2

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester

Cat. No. B1412284
M. Wt: 240.29 g/mol
InChI Key: YLXLTFGANZGYGI-UHFFFAOYSA-N
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Description

“Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester” is a derivative of Bicyclo[1.1.1]pentane (BCP), a compound that has become established as an attractive bioisostere for para-substituted benzene rings in drug design . BCP derivatives are known to confer various beneficial properties compared with their aromatic “parents” .


Synthesis Analysis

The synthesis of BCP derivatives is a well-documented process . One approach involves the bioisosteric replacement of aromatic rings, internal alkynes, and tert-butyl groups with BCP units . The synthesis of the BCP framework can be achieved through carbene insertion into the central bond of a bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane .


Chemical Reactions Analysis

While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .

Scientific Research Applications

Synthesis and Applications of Ester Compounds

Ester Synthesis and Catalysis : Alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts presents a method for obtaining ester products, highlighting a move towards resource-saving and environmentally safe chemical processes. The synthesis of esters through this method points to its application in creating advanced chemical products and polymers, offering a sustainable alternative to traditional petrochemical processes (Sevostyanova & Batashev, 2023).

Lubricity Additives : Esters of phosphoric acid, particularly those with tricyclic alcohols, have been identified as effective antifriction additives for synthetic lubricating oils, surpassing traditional aliphatic or aromatic radicals in terms of lubricity and resistance to oxidation. This research suggests potential applications in enhancing the performance and lifespan of synthetic lubricants (Barabanova et al., 1976).

Advanced Materials and Chemical Synthesis

Liquid Crystal Research : The study of methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, has contributed to the identification of twist-bend nematic phases, demonstrating the unique properties of certain ester-linked compounds in liquid crystal technology. This research may inform the development of new materials for display technologies and optical applications (Henderson & Imrie, 2011).

Biodegradable Polymers : Polyhydroxyalkanoate (PHA) research outlines the biosynthesis and application of PHAs, a class of biodegradable polymers formed from ester bonds between hydroxyalkanoic acids. This work underscores the potential of PHAs in developing sustainable materials with applications ranging from medical devices to packaging, emphasizing the role of ester chemistry in advancing biodegradable material science (Amara, 2010).

Future Directions

The field of BCP derivatives is expected to see further work in the coming years . This includes the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .

properties

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-11(2,3)17-9(14)5-12-6-13(7-12,8-12)10(15)16-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXLTFGANZGYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester
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Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester
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Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester
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Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester
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Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester
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Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester

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